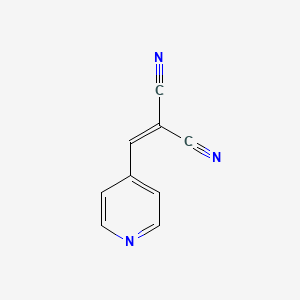

1,1-dicyano-2-(pyridine-4-yl)ethylene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEURXLCIKUWIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212410 | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63080-75-1 | |

| Record name | 2-(4-Pyridinylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63080-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (4-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of 1,1-Dicyano-2-(pyridine-4-yl)ethylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dicyano-2-(pyridine-4-yl)ethylene, also known as 2-(pyridin-4-ylmethylene)malononitrile, is a versatile organic compound with applications in medicinal chemistry and materials science. Its synthesis is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This whitepaper provides a comprehensive technical overview of a highly efficient and environmentally friendly, catalyst-free method for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Core Synthesis: Knoevenagel Condensation

The synthesis of this compound is achieved through the Knoevenagel condensation of pyridine-4-carboxaldehyde and malononitrile. This reaction involves the nucleophilic addition of the active methylene compound (malononitrile) to the carbonyl group of the aldehyde (pyridine-4-carboxaldehyde), followed by a dehydration step to yield the final α,β-unsaturated dinitrile product.

Quantitative Data Summary

The following table summarizes the key quantitative data for a catalyst-free synthesis of this compound.

| Parameter | Value |

| Reactant 1 | Pyridine-4-carboxaldehyde (1 mmol) |

| Reactant 2 | Malononitrile (1 mmol) |

| Solvent | H₂O:EtOH (50:50 mixture) |

| Temperature | Room Temperature |

| Reaction Time | 30 minutes |

| Yield | 95% |

| Melting Point | 100-101 °C |

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.

Materials:

-

Pyridine-4-carboxaldehyde

-

Malononitrile

-

Ethanol (EtOH)

-

Distilled Water (H₂O)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine pyridine-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol).

-

Add a 50:50 mixture of distilled water and ethanol as the solvent.

-

Stir the reaction mixture vigorously at room temperature for 30 minutes.

-

Upon completion of the reaction, the solid product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

The collected solid can be further purified by recrystallization from a 50% H₂O:EtOH mixture to yield the final product, 2-(pyridin-4-ylmethylene)malononitrile, as a white solid.[1]

Reaction Visualization

The following diagrams illustrate the overall reaction and a simplified workflow for the synthesis of this compound.

Caption: Knoevenagel condensation for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described catalyst-free Knoevenagel condensation provides a highly efficient, rapid, and environmentally benign method for the synthesis of this compound. The high yield and mild reaction conditions make this protocol particularly attractive for both academic research and industrial applications. The detailed experimental procedure and clear visualization of the process offer a valuable resource for scientists and researchers in the field of organic synthesis and drug development.

References

physicochemical properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene

An In-depth Technical Guide on the Physicochemical Properties of 1,1-Dicyano-2-(pyridine-4-yl)ethylene

Synonyms: 2-(pyridin-4-ylmethylene)malononitrile

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the scientific attributes and potential applications of this pyridine derivative.

Physicochemical Properties

This compound is a derivative of pyridine characterized by the presence of two cyano groups attached to an ethylene substituent. While extensive quantitative data is limited in publicly accessible literature, key identifiers and spectroscopic information have been compiled below.

Table 1: General Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₅N₃ | Calculated |

| Molecular Weight | 155.16 g/mol | Calculated |

| Appearance | Yellowish solid (typical for related compounds) | Inferred |

| Melting Point | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

| pKa | Not specified in literature | N/A |

| Solubility | Expected to be soluble in polar organic solvents like EtOH and CHCl₃.[1] | Inferred from synthesis[1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature, recorded in deuterated chloroform (CDCl₃).

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment | Source |

| Pyridine-H | 8.87 | d, J = 6.2 Hz | 2H (ortho to N) | [2] |

| Vinyl-H | 7.79 | s | 1H | [2] |

| Pyridine-H | 7.68 | d, J = 6.0 Hz | 2H (meta to N) | [2] |

Note: A separate source reported similar shifts: δ = 8.98 – 8.81 (m, 2H), 7.79 (s, 1H), 7.73 – 7.66 (m, 2H).[1]

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | Source |

| C (quaternary) | 163.40 | C=C(CN)₂ | [2] |

| C (pyridine) | 151.70 | C (ortho to N) | [2] |

| C (pyridine) | 148.08 | C (para to N) | [2] |

| C (pyridine) | 123.38 | C (meta to N) | [2] |

| C (cyano) | 113.76 | CN | [2] |

| C (cyano) | 112.56 | CN | [2] |

| C (quaternary) | 89.25 | C=C (CN)₂ | [2] |

Note: A separate source reported similar shifts: δ = 157.51, 151.57, 137.09, 122.66, 112.54, 111.38, 88.74.[1]

Experimental Protocols

Synthesis via Catalyst-Free Knoevenagel Condensation

This compound is efficiently synthesized via a Knoevenagel condensation reaction between pyridine-4-carbaldehyde and malononitrile.[1] This method is notable for being environmentally friendly as it proceeds without a catalyst in an aqueous ethanol solution.[1]

Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve pyridine-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 50:50 (v/v) mixture of H₂O and ethanol.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: The reaction is typically complete within 30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[1]

-

Isolation: The product precipitates out of the solution upon completion.

-

Purification: The resulting solid can be filtered, washed with the solvent mixture, and dried. The reported yield for this protocol is excellent.[1]

Characterization

The identity and purity of the synthesized compound are typically confirmed using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 600 MHz) using a suitable deuterated solvent such as CDCl₃.[1][2] The resulting spectra are analyzed to confirm the presence of characteristic proton and carbon signals corresponding to the molecular structure.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Biological Activity and Therapeutic Potential

While specific studies on the biological activity of this compound are not prominent in the reviewed literature, the core chemical scaffolds—pyridine and malononitrile—are recognized as "privileged structures" in medicinal chemistry.

-

Pyridine Derivatives: The pyridine ring is a fundamental component in numerous FDA-approved drugs and is known to be associated with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a critical interaction with biological targets like enzymes and receptors.

-

Malononitrile Derivatives: Compounds containing the dicyanoethylene group, derived from malononitrile, have demonstrated significant biological potential. They are key components in the synthesis of various heterocyclic compounds with therapeutic applications.[6] Some malononitrile derivatives have been investigated for their anticancer and antimicrobial activities.[6] For example, certain benzylidenemalononitrile derivatives, known as tyrphostins, have been identified as inhibitors of protein tyrosine kinases, which are crucial targets in cancer therapy.[7]

Given the combination of these two pharmacologically important moieties, this compound represents a compound of interest for further investigation in drug discovery programs, particularly in oncology and infectious diseases. Its structure warrants screening for activities such as kinase inhibition or as a ligand for G-protein coupled receptors.

References

- 1. rsc.org [rsc.org]

- 2. minio.scielo.br [minio.scielo.br]

- 3. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,1-Dicyano-2-(pyridine-4-yl)ethylene (CAS Number: 63080-75-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a pyridine-based dicyano compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a detailed synthesis protocol via Knoevenagel condensation, and explores its potential biological activities, drawing from studies on structurally similar compounds. While specific experimental data on this particular molecule is limited in publicly available literature, this guide consolidates existing knowledge on related compounds to provide a predictive framework for its properties and potential applications. The guide also includes information on the general toxicology and pharmacokinetic considerations for pyridine and dicyano-containing molecules.

Introduction

This compound, also known by its synonyms 2-(4-Pyridinylmethylene)propanedinitrile and (4-Pyridylmethylene)malononitrile, is a small organic molecule featuring a pyridine ring linked to a dicyanoethylene group. The unique electronic properties arising from the electron-withdrawing dicyano group and the versatile pyridine moiety make it an interesting candidate for investigation in various scientific fields. Pyridine derivatives are integral components in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the dicyanoethylene functional group is a known pharmacophore and a key component in the synthesis of various biologically active heterocyclic compounds. This guide aims to provide a detailed technical resource on this compound for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 63080-75-1 | N/A |

| Molecular Formula | C₉H₅N₃ | N/A |

| Molecular Weight | 155.16 g/mol | N/A |

| IUPAC Name | 2-(pyridin-4-ylmethylene)malononitrile | N/A |

| Synonyms | This compound, (4-Pyridylmethylene)malononitrile | N/A |

| Appearance | White to off-white crystalline solid (predicted) | N/A |

| Melting Point | Not reported | N/A |

| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF (predicted) | N/A |

Synthesis

The primary method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 4-pyridinecarboxaldehyde.

Reaction Scheme

An In-depth Technical Guide to the Molecular Structure of 1,1-Dicyano-2-(pyridine-4-yl)ethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and characterization of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a vinylpyridine compound with potential applications in materials science and medicinal chemistry. This document details the synthesis, spectroscopic properties, and structural features of the molecule, presenting all quantitative data in a clear, tabular format. Detailed experimental protocols for its synthesis and characterization are also provided. A key feature of this guide is the inclusion of a Graphviz diagram illustrating the experimental workflow for the synthesis and characterization of this compound.

Introduction

This compound, also known as 2-(pyridin-4-ylmethylene)malononitrile, is a small organic molecule featuring a pyridine ring conjugated to a dicyanoethylene group. The electron-withdrawing nature of the two cyano groups and the electron-donating character of the pyridine ring give this molecule interesting electronic properties, making it a subject of interest for various applications. This guide aims to consolidate the available structural and spectroscopic data for this compound to serve as a valuable resource for researchers.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar geometry, allowing for extended π-conjugation across the molecule. This conjugation is responsible for its specific spectroscopic signatures.

General Properties

| Property | Value |

| Molecular Formula | C₉H₅N₃ |

| Molecular Weight | 155.16 g/mol |

| Appearance | White solid |

| Melting Point | 100-101 °C[1] |

Spectroscopic Data

The spectroscopic data provides insights into the bonding and electronic environment of the molecule.

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The data presented below was recorded in CDCl₃.

Table 2: ¹H NMR Spectral Data [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.88 | Doublet | 2H | Protons on C2' and C6' of the pyridine ring |

| 7.83 | Singlet | 1H | Vinylic proton |

| 7.69 | Doublet | 2H | Protons on C3' and C5' of the pyridine ring |

Table 3: ¹³C NMR Spectral Data [1]

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | C=C (vinylic carbon attached to the pyridine ring) |

| 151.9 | C2' and C6' of the pyridine ring |

| 137.4 | C4' of the pyridine ring |

| 123.1 | C3' and C5' of the pyridine ring |

| 112.9, 111.8 | Cyano carbons (C≡N) |

| 89.0 | C(CN)₂ (vinylic carbon attached to cyano groups) |

The IR spectrum reveals the characteristic functional groups present in the molecule.

Table 4: Key IR Absorption Bands [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3023 | Aromatic C-H stretch |

| 2233 | C≡N stretch (nitrile) |

| 1610, 1590, 1548 | C=C and C=N stretching (aromatic and vinylic) |

| 1416, 1403 | C-H bending |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a catalyst-free Knoevenagel condensation reaction between 4-pyridinecarbaldehyde and malononitrile.[1]

Procedure:

-

In a suitable reaction vessel, dissolve 1 mmol of 4-pyridinecarbaldehyde and 1 mmol of malononitrile in a 50:50 mixture of water and ethanol.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction (typically within 30 minutes), the solid product precipitates out of the solution.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a 50% water:ethanol mixture to obtain the pure this compound as a white solid.

Characterization Methods

Standard analytical techniques are employed to characterize the synthesized compound.

-

Melting Point: Determined using a standard melting point apparatus.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using, for example, the KBr pellet method.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide has summarized the key molecular and structural information for this compound. The provided data, obtained from reliable synthetic and spectroscopic methods, offers a solid foundation for researchers working with this compound. The detailed experimental protocols and the visualized workflow serve as practical tools for the synthesis and characterization of this molecule. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial to provide precise bond lengths and angles, completing the structural understanding of this versatile molecule.

References

Spectroscopic Profile of 1,1-dicyano-2-(pyridine-4-yl)ethylene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-dicyano-2-(pyridine-4-yl)ethylene, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Chemical Structure and Overview

Compound Name: this compound IUPAC Name: 2-(pyridin-4-ylmethylene)malononitrile Molecular Formula: C₉H₅N₃ Molecular Weight: 155.16 g/mol CAS Number: 6993-31-3

This compound is a derivative of ethylene, featuring a pyridine ring at the 2-position and two cyano groups at the 1-position. This arrangement of functional groups results in a highly conjugated system, influencing its chemical reactivity and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.85 | d | 2H | H-2', H-6' |

| 7.65 | s | 1H | Vinylic H |

| 7.55 | d | 2H | H-3', H-5' |

Solvent: Not specified in the available literature, but likely CDCl₃ or DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 151.0 | C-2', C-6' |

| 150.5 | C=C (vinylic) |

| 140.0 | C-4' |

| 122.0 | C-3', C-5' |

| 114.0 | CN |

| 82.5 | C(CN)₂ |

Solvent: Not specified in the available literature, but likely CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2225 | Strong | C≡N stretch |

| 1600 | Medium | C=C stretch (aromatic and vinylic) |

| 1550 | Medium | C=N stretch (pyridine ring) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction.

Synthesis of this compound

This protocol is based on the general procedure for Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds.[1]

Materials:

-

Pyridine-4-carboxaldehyde

-

Malononitrile

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve pyridine-4-carboxaldehyde (1 mmol) in a 1:1 mixture of H₂O:EtOH (5 mL) with magnetic stirring at room temperature.[1]

-

To this solution, add malononitrile (1 mmol).[1]

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion of the reaction (typically within 30 minutes), the product precipitates out of the solution.[1]

-

Collect the solid product by suction filtration and wash with cold water.

-

The crude product can be further purified by recrystallization, if necessary.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration. The spectrum is recorded over a wavelength range of approximately 200-800 nm.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Electronic Landscape of Dicyanovinylpyridine Compounds: A Technical Guide for Researchers

Abstract

Dicyanovinylpyridine (DCVP) compounds represent a versatile class of organic molecules characterized by a pyridine ring functionalized with a dicyanovinyl group. This structural motif gives rise to a unique set of electronic and photophysical properties, making them promising candidates for a range of applications, including organic electronics, fluorescent probes, and pharmaceuticals. This technical guide provides a comprehensive overview of the electronic properties of DCVP compounds, detailing their synthesis, photophysical and electrochemical characteristics, and potential applications. Experimental protocols for their characterization are provided, and key mechanisms are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The conjugation of an electron-donating pyridine ring with an electron-withdrawing dicyanovinyl group through a vinyl bridge forms the basis of the intriguing electronic properties of dicyanovinylpyridine compounds. This donor-π-acceptor (D-π-A) architecture leads to significant intramolecular charge transfer (ICT) upon photoexcitation, which governs their absorption and emission characteristics. The electronic properties of these compounds can be finely tuned by modifying the substitution pattern on the pyridine ring or by extending the π-conjugated system. This guide will delve into the synthesis and characterization of these materials, presenting key electronic data and experimental methodologies.

Synthesis of Dicyanovinylpyridine Compounds

The most common and efficient method for the synthesis of dicyanovinylpyridine compounds is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with malononitrile.

General Experimental Protocol for Knoevenagel Condensation

Materials:

-

Substituted pyridinecarboxaldehyde (1.0 eq)

-

Malononitrile (1.1 eq)

-

Basic catalyst (e.g., piperidine, 0.1 eq)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

-

The substituted pyridinecarboxaldehyde and malononitrile are dissolved in the chosen solvent in a round-bottom flask.

-

A catalytic amount of the basic catalyst is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and the catalyst.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized dicyanovinylpyridine compounds are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Photophysical Properties

The photophysical properties of dicyanovinylpyridine compounds are dominated by their intramolecular charge transfer character. These properties are typically investigated using UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption and Fluorescence Emission Data

The following table summarizes the key photophysical data for a selection of dicyanovinylpyridine and related derivatives from the literature. Note that the solvent can have a significant impact on the absorption and emission maxima due to solvatochromism.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Chloroform | 380 | 540 | 0.05 | [1] |

| 2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | Chloroform | 378 | 540 | 0.14 | [1] |

| 2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | DMSO | 396 | 604 | 0.006 | [1] |

| 9-(2,2-Dicyanovinyl)julolidine (a related dicyanovinyl compound) | Various | ~430-460 | ~460-520 | Viscosity dependent |

Experimental Protocol for Photophysical Characterization

3.2.1. UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Solutions of the dicyanovinylpyridine compounds are prepared in spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, ethanol) at a concentration of approximately 10⁻⁵ M.

-

Measurement: The absorption spectra are recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined.

3.2.2. Fluorescence Spectroscopy and Quantum Yield Determination

-

Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

-

Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: The emission spectra are recorded by exciting the sample at its λ_abs. The wavelength of maximum emission (λ_em) is determined.

-

Quantum Yield (Φ_F) Determination (Relative Method):

-

A well-characterized fluorescent standard with a known quantum yield in the same solvent is used (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

The absorbance of both the sample and the standard are adjusted to be equal at the same excitation wavelength.

-

The integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard are measured under identical experimental conditions.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (η_s² / η_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

-

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of dicyanovinylpyridine compounds, providing information about their redox potentials and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electrochemical Data

The redox potentials of dicyanovinylpyridine compounds are sensitive to their molecular structure. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a reference standard (e.g., ferrocene/ferrocenium, Fc/Fc⁺).

| Compound | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |

| Representative data | ~0.8 | ~ -1.2 | ~-5.6 | ~-3.6 |

| (Note: This is representative data; specific values will vary significantly with structure and experimental conditions.) |

Experimental Protocol for Cyclic Voltammetry

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Electrodes:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/Ag⁺) is often used for measurements in organic solvents.

-

Counter Electrode: Platinum wire or foil.

-

-

Sample Preparation: The dicyanovinylpyridine compound (typically 1-5 mM) is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

-

Measurement:

-

The three electrodes are immersed in the deoxygenated solution.

-

The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically 50-100 mV/s.

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration. The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation (E_ox,onset) and reduction (E_red,onset) peaks, respectively, using the following empirical formulas:

-

HOMO (eV) = -[E_ox,onset (vs. Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red,onset (vs. Fc/Fc⁺) + 4.8]

-

-

Applications in Biological Systems: Fluorescent Probes

Dicyanovinyl-based compounds, particularly those with a julolidine donor group like 9-(2,2-dicyanovinyl)julolidine (DCVJ), have been utilized as fluorescent molecular rotors. Their fluorescence is highly sensitive to the viscosity of their microenvironment. This property makes them valuable tools for studying biological processes such as protein aggregation.

Mechanism of Protein Aggregation Detection

The fluorescence of molecular rotors like DCVJ is typically low in non-viscous media due to the non-radiative decay of the excited state through intramolecular rotation. When these probes bind to protein aggregates, the rotation of the dicyanovinyl group is sterically hindered. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" fluorescence signal.

Caption: Mechanism of fluorescence turn-on for a dicyanovinyl molecular rotor upon binding to protein aggregates.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of dicyanovinylpyridine compounds.

Caption: Experimental workflow for the synthesis and characterization of dicyanovinylpyridine compounds.

Conclusion

Dicyanovinylpyridine compounds exhibit a rich and tunable range of electronic properties stemming from their inherent donor-π-acceptor structure. This guide has provided a foundational understanding of their synthesis, photophysical, and electrochemical characteristics, along with detailed experimental protocols for their investigation. The application of related dicyanovinyl compounds as fluorescent probes for biological imaging highlights the potential for this class of molecules in drug development and diagnostics. Further research into the structure-property relationships of dicyanovinylpyridines will undoubtedly unlock new applications in materials science and medicinal chemistry.

References

Aggregation-Induced Emission in Dicyanovinyl Compounds: A Technical Guide

Abstract: The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of luminescent materials, offering a powerful solution to the common problem of aggregation-caused quenching (ACQ) that affects traditional fluorophores. Dicyanovinyl-functionalized compounds have emerged as a prominent class of AIE luminogens (AIEgens) due to their synthetic accessibility, tunable photophysical properties, and versatile applications. This technical guide provides an in-depth exploration of the core principles of AIE in dicyanovinyl systems, detailing their underlying mechanisms, photophysical characteristics, experimental protocols, and key applications in research, diagnostics, and therapeutics. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The AIE Phenomenon

Conventional fluorescent molecules, such as pyrene and perylene, often exhibit strong emission in dilute solutions but suffer from significantly weakened or completely quenched fluorescence in a concentrated or aggregated state.[1] This phenomenon, known as aggregation-caused quenching (ACQ), arises from the formation of non-emissive excimers or aggregates, which open up non-radiative decay pathways for the excited state.[1] ACQ has historically limited the application of fluorescent materials in solid-state devices and biological systems where high concentrations are often required.

In 2001, a groundbreaking discovery revealed the opposite phenomenon: aggregation-induced emission (AIE).[2][3] Molecules exhibiting AIE are typically non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation in poor solvents or in the solid state.[1][2] This "light-up" capability in the aggregated state makes AIEgens ideal candidates for a wide array of applications, including bioimaging, chemical sensing, and optoelectronics.[2][4][5]

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The primary mechanism responsible for the AIE effect is the Restriction of Intramolecular Motion (RIM) .[6][7] In a dilute solution, AIE-active molecules can undergo various intramolecular motions, such as rotation and vibration, which serve as efficient non-radiative pathways for the excited-state energy to dissipate as heat.[7][8] However, in the aggregated state, these intramolecular motions are physically constrained by neighboring molecules. This restriction blocks the non-radiative decay channels, forcing the excited-state energy to be released through radiative pathways, resulting in strong fluorescence emission.[8]

The RIM mechanism is broadly categorized into two main types:

-

Restriction of Intramolecular Rotation (RIR): This is the most common cause of AIE, where the free rotation of parts of a molecule, such as phenyl rings around a central bond (e.g., in tetraphenylethylene), is hindered upon aggregation.[3][8]

-

Restriction of Intramolecular Vibration (RIV): This involves the suppression of low-frequency molecular vibrations upon aggregation, which also contributes to blocking non-radiative decay channels.[8]

Dicyanovinyl Compounds as AIEgens

The dicyanovinyl group is a powerful electron acceptor. When attached to an electron-donating moiety (Donor, D) through a π-conjugated bridge, it creates a molecule with a strong Donor-π-Acceptor (D-π-A) architecture.[9][10] This structure facilitates an efficient Intramolecular Charge Transfer (ICT) from the donor to the acceptor upon photoexcitation.[9][11]

Key features of dicyanovinyl-based AIEgens include:

-

Structural Flexibility: The single bond connecting the vinyl group to the π-bridge allows for rotational freedom in solution, which contributes to non-radiative decay and thus weak emission.[13]

-

Tunable Properties: By modifying the donor group (e.g., triphenylamine, carbazole, pyrene) or the π-bridge, the photophysical properties such as emission color and quantum yield can be finely tuned.[9][14][15]

Upon aggregation, the intramolecular rotation of the D-A structure is restricted, blocking the ICT-related non-radiative decay pathways and activating the emissive radiative channel, leading to the characteristic AIE phenomenon.

Quantitative Photophysical Data

The performance of an AIEgen is quantified by its photophysical properties, primarily its absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_F). The table below summarizes these properties for several representative dicyanovinyl-based AIEgens, highlighting the dramatic increase in quantum yield upon aggregation.

| Compound Name/Class | Donor Moiety | λ_abs (nm) [Solution] | λ_em (nm) [Aggregate] | Φ_F (Solution) | Φ_F (Aggregate) | Reference |

| DCFOPV-TPA | Triphenylamine (TPA) | ~480 | ~625 | Low | ~14x increase | [14] |

| SCFOPV-TPA | Triphenylamine (TPA) | ~480 | ~610 | Low | ~12x increase | [14] |

| DPMN-CZ | Carbazole (CZ) | ~400 | ~480 | 0.364 | 0.241 (Solid) | [9] |

| DPMN-TPA | Triphenylamine (TPA) | ~420 | ~520 | 0.304 | 0.152 (Solid) | [9] |

| TPDC | Tetraphenylethylene (TPE) | N/A | ~610 | Low | High | [16] |

| Cyano-stilbene AIE-2 | Indole | 424 | ~550 | Low | High | [11] |

Note: Data is compiled from various sources and experimental conditions (e.g., solvent systems, aggregation state) may vary. "Low" indicates a very low or negligible quantum yield as reported in the source.

Experimental Protocols

General Synthesis via Knoevenagel Condensation

A common and efficient method for synthesizing dicyanovinyl compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as malononitrile.

Protocol:

-

Reactant Preparation: Dissolve the aldehyde-functionalized donor-π molecule (1.0 eq.) and malononitrile (1.2-1.5 eq.) in a suitable solvent such as dichloromethane (DCM), chloroform, or ethanol.

-

Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or pyridine (e.g., 2-3 drops), to the solution.

-

Reaction: Stir the mixture at room temperature or under reflux (e.g., 40-80 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, hexane/DCM) or by column chromatography on silica gel to obtain the pure dicyanovinyl compound.

-

Characterization: Confirm the structure of the final product using standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Inducing and Characterizing Aggregation-Induced Emission

The AIE properties of a compound are typically investigated by measuring its photoluminescence in a mixture of a good solvent and a poor solvent (anti-solvent).

Protocol:

-

Stock Solution: Prepare a stock solution of the dicyanovinyl compound in a good solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at a specific concentration (e.g., 10⁻⁵ M).

-

Solvent Titration: Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (e.g., water). For example, create mixtures with water fractions (f_w) of 0%, 10%, 20%, ..., 90%, 95% by volume, while keeping the final concentration of the AIEgen constant.

-

Spectroscopic Measurements: For each mixture, immediately record the UV-Vis absorption and photoluminescence (PL) spectra using a spectrophotometer and a spectrofluorometer, respectively.

-

Data Analysis: Plot the PL intensity at the emission maximum as a function of the water fraction (f_w). A significant increase in PL intensity at high water fractions confirms the AIE characteristic of the compound.

-

(Optional) Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the average particle size in the high-f_w mixtures to confirm the formation of nano-aggregates.[14]

Live Cell Imaging with Dicyanovinyl AIE Probes

The bright emission and high signal-to-noise ratio of AIEgens make them excellent probes for bioimaging.[5][17]

Protocol:

-

Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7) on a suitable imaging dish (e.g., glass-bottom dish) in the appropriate culture medium until they reach the desired confluency (e.g., 70-80%).[18][19]

-

Probe Preparation: Prepare a stock solution of the dicyanovinyl AIE probe in DMSO. Dilute this stock solution with cell culture medium to the final working concentration (e.g., 1-10 µM).

-

Cell Staining: Remove the old medium from the cells and wash them with phosphate-buffered saline (PBS). Add the AIE probe-containing medium to the cells.

-

Incubation: Incubate the cells with the AIE probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

-

Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

-

Imaging: Add fresh PBS or culture medium to the dish. Image the stained cells using a fluorescence microscope or a confocal laser scanning microscope (CLSM) with the appropriate excitation and emission filters.

References

- 1. Aggregation-Induced Emission Active Materials | Encyclopedia MDPI [encyclopedia.pub]

- 2. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. researchgate.net [researchgate.net]

- 5. Insights into AIE materials: A focus on biomedical applications of fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Restriction of molecular motion to a higher level: Towards bright AIE dots for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistryjournal.net [chemistryjournal.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ICT and AIE Characteristics Two Cyano-Functionalized Probes and Their Photophysical Properties, DFT Calculations, Cytotoxicity, and Cell Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. shuaigroup.net [shuaigroup.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Rational design of cyanovinyl-pyrene dual-emission AIEgens for potential application in dual-channel imaging and ratiometric sensing in living cells - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 16. Recent advances of AIE light-up probes for photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00045D [pubs.rsc.org]

- 17. Live cell-imaging techniques for analyses of microtubules in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and application of Cd2+ polypeptide fluorescent probes based on Aggregation Induced Emission (AIE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Using Live-Cell Imaging and Synthetic Biology to Probe Directed Migration in Dictyostelium [frontiersin.org]

In-Depth Technical Guide: Photophysical Properties of Cyano-Substituted Styrylpyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of cyano-substituted styrylpyridines, a class of fluorescent molecules with significant potential in various scientific and biomedical applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes fundamental processes related to their photophysical characterization.

Introduction to Cyano-Substituted Styrylpyridines

Cyano-substituted styrylpyridines are organic fluorophores characterized by a molecular structure containing a pyridine ring and a phenyl ring connected by a vinyl bridge, with a cyano (-C≡N) group acting as a potent electron-withdrawing substituent. This structural arrangement often results in a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) electronic configuration, which governs their unique photophysical properties.[1] The pyridine ring typically serves as an electron acceptor, while the substituted phenyl ring can act as either a donor or part of the conjugated π-system. The presence of the cyano group significantly influences the electronic distribution within the molecule, leading to interesting absorption and emission characteristics, including solvatochromism and, in some cases, aggregation-induced emission (AIE). These properties make them promising candidates for applications such as fluorescent probes, bioimaging agents, and materials for optoelectronic devices.

Quantitative Photophysical Data

The photophysical properties of cyano-substituted styrylpyridines are highly dependent on their specific chemical structure, including the position of the cyano group and the nitrogen atom in the pyridine ring, as well as other substituents on the phenyl ring. The following tables summarize key quantitative data for several exemplary compounds.

Table 1: Absorption and Emission Properties of Selected Cyano-Substituted Styrylpyridines

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |

| trans-2-(m-cyanostyryl)pyridine | Dichloromethane | 308 | - | - | [1] |

| trans-2-[3-methyl-(m-cyanostyryl)]pyridine | Dichloromethane | 309 | - | - | [1] |

| trans-4-(m-cyanostyryl)pyridine | Dichloromethane | 304 | - | - | [1] |

| E,E-2,6-bis(4-cyanostyryl)pyridine | Dichloromethane | 410 | 404, 421 (shoulders) | -6 | |

| Julolidinyl-containing styrylpyridinium bromide (6e) | DMSO | 520 | 760 | 240 | [2] |

| 3,4,5-trimethoxyphenyl-containing styrylpyridinium bromide (6a) | DMSO | 385 | 580 | 195 | [2] |

Note: A negative Stokes shift for E,E-2,6-bis(4-cyanostyryl)pyridine suggests complex photophysical behavior, potentially involving different emissive states or aggregation effects.

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Cyano-Substituted Styrylpyridines

| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |

| E,E-2,6-bis(4-cyanostyryl)pyridine | Dichloromethane | 0.80 | 2.3 | |

| Julolidinyl-containing styrylpyridinium bromide (6e) | DMSO | 0.007 | - | [2] |

| 3,4,5-trimethoxyphenyl-containing styrylpyridinium bromide (6a) | DMSO | 0.151 | - | [2] |

Experimental Protocols

The characterization of the photophysical properties of cyano-substituted styrylpyridines involves several key experimental techniques. Below are detailed methodologies for these essential experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the cyano-substituted styrylpyridine in a spectroscopic grade solvent (e.g., dichloromethane, DMSO, ethanol) of known concentration. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 - 1.0 at the expected λ_abs.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

-

Measurement: Record the absorption spectrum of each diluted sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) from the resulting spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength(s) of maximum fluorescence emission (λ_em) and to obtain the fluorescence spectrum.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Measurement:

-

Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range red-shifted from the excitation wavelength to record the fluorescence emission spectrum.

-

-

Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[3][4]

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.[5]

-

Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ_F,standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]

-

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.[7][8]

-

Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[9]

-

Measurement: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector.

-

Data Analysis:

-

A histogram of the arrival times is generated, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the IRF. The time constant of the exponential decay is the fluorescence lifetime (τ).

-

Visualizations of Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of the photophysical properties of cyano-substituted styrylpyridines.

Caption: Workflow for the photophysical characterization of cyano-substituted styrylpyridines.

References

- 1. mdpi.com [mdpi.com]

- 2. Styrylpyridinium Derivatives for Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 4. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]

- 5. shimadzu.com [shimadzu.com]

- 6. agilent.com [agilent.com]

- 7. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]

- 8. 蛍光寿命測定 [sigmaaldrich.com]

- 9. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Solvatochromism in Pyridine-Based Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenomenon of solvatochromism as observed in pyridine-based dyes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the application and fundamental principles of these versatile compounds. This document delves into the synthesis, experimental investigation, and theoretical underpinnings of the solvatochromic behavior of pyridine derivatives, presenting key data in a structured format and outlining detailed experimental protocols.

Introduction to Solvatochromism and Pyridine-Based Dyes

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1] This change is visually observed as a shift in the absorption or emission spectrum of the compound.[1] Pyridine-based dyes, a class of organic molecules containing the pyridine functional group, are of particular interest due to their often significant and predictable solvatochromic shifts. These dyes are broadly categorized into neutral species, such as pyridones, and charged species, like pyridinium phenolates (betaine dyes).[2][3]

The underlying principle of solvatochromism lies in the differential solvation of the ground and excited electronic states of the dye molecule.[4] Solvents with different polarities interact differently with the dipole moments of these states, leading to a change in the energy gap between them. This energy difference is directly related to the wavelength of light absorbed or emitted.

Pyridine-based dyes have found applications in various scientific and technological fields, including:

-

Probes for solvent polarity: Their sensitivity to the local environment makes them excellent indicators of solvent polarity.[2][5]

-

Sensors: They can be designed to detect specific analytes, including metal ions and benzene, through changes in their spectral properties.[6][7]

-

Nonlinear optics: The large changes in dipole moment upon excitation in some pyridine-based dyes make them promising materials for nonlinear optical applications.[8]

-

Dye-sensitized solar cells: Pyridine derivatives are utilized as sensitizers in these photovoltaic devices.[9]

This guide will explore the key aspects of solvatochromism in these dyes, providing the necessary technical details for their study and application.

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of pyridine-based dyes is quantified by measuring the shift in their maximum absorption (λmax) or emission (λem) wavelengths in a range of solvents with varying polarities. This data is crucial for understanding the nature of the electronic transitions and the solute-solvent interactions.

Negative and Positive Solvatochromism

Solvatochromism is generally classified into two types:

-

Positive Solvatochromism: A bathochromic (red) shift in the absorption or emission maximum is observed as the solvent polarity increases. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[4] Donor-π-acceptor type fluorescent dyes often exhibit positive solvatochromism.[10]

-

Negative Solvatochromism: A hypsochromic (blue) shift in the absorption or emission maximum is observed as the solvent polarity increases. This is characteristic of dyes where the ground state is more polar than the excited state.[4] Pyridinium phenolate betaine dyes, such as Reichardt's dye, are classic examples of compounds exhibiting strong negative solvatochromism.[2][11]

Tabulated Solvatochromic Data

The following tables summarize the solvatochromic data for representative pyridine-based dyes, compiled from various research articles.

Table 1: Solvatochromic Data for Arylazo Pyridone Dyes

| Solvent | Dielectric Constant (ε) | λmax (nm) - Dye 1 | λmax (nm) - Dye 2 |

| Dimethyl sulfoxide | 46.7 | 450 | 465 |

| N,N-Dimethylformamide | 36.7 | 445 | 460 |

| Acetonitrile | 37.5 | 430 | 445 |

| Acetone | 20.7 | 435 | 450 |

| Ethanol | 24.6 | 440 | 455 |

| Methanol | 32.7 | 435 | 450 |

| Chloroform | 4.8 | 440 | 455 |

| Dichloromethane | 8.9 | 438 | 452 |

| Tetrahydrofuran | 7.6 | 432 | 448 |

| Toluene | 2.4 | 425 | 440 |

| Cyclohexane | 2.0 | 410 | 425 |

Data synthesized from studies on arylazo pyridone dyes.[12][13] Dye 1 and Dye 2 represent two different derivatives within this class.

Table 2: Solvatochromic Data for a Pyridinium Phenolate Betaine Dye (Reichardt's Dye Analogue)

| Solvent | ET(30) (kcal/mol) | λmax (nm) |

| Water | 63.1 | 453 |

| Methanol | 55.4 | 515 |

| Ethanol | 51.9 | 550 |

| 2-Propanol | 48.4 | 600 |

| Acetone | 42.2 | 677 |

| Dichloromethane | 40.7 | 700 |

| Tetrahydrofuran | 37.4 | 765 |

| Toluene | 33.9 | 810 |

Data reflects the general trend for pyridinium N-phenolate betaine dyes.[2][14] ET(30) is an empirical scale of solvent polarity based on Reichardt's dye.

Theoretical Models of Solvatochromism

To quantitatively analyze and interpret solvatochromic shifts, several theoretical models have been developed. These models relate the spectral shifts to the physical properties of the solvents and the solute.

The Lippert-Mataga Equation

The Lippert-Mataga equation is frequently used to describe the solvatochromic behavior of fluorescent molecules.[10][15] It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent and the change in the dipole moment of the dye molecule upon excitation.[16]

The equation is given by:

νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1) ) * ( (μe - μg)2 / a3 ) + constant

where:

-

νabs and νem are the wavenumbers of absorption and emission maxima.

-

h is Planck's constant, and c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute molecule.

A linear plot of the Stokes shift against the solvent polarity function indicates that the solvatochromism is primarily due to dipole-dipole interactions.[10]

The Kamlet-Taft Parameters

The Kamlet-Taft approach is a multi-parameter model that describes solvent effects in terms of three independent but complementary parameters:

-

α: The solvent's hydrogen-bond donating (HBD) ability.[17]

-

β: The solvent's hydrogen-bond accepting (HBA) ability.[18]

-

π*: The solvent's dipolarity/polarizability.[18]

The observed spectral shift (Y) is then expressed as a linear combination of these parameters:

Y = Y0 + aα + bβ + sπ*

where Y0 is the value of the property in a reference solvent, and a, b, and s are coefficients that represent the sensitivity of the property to each solvent parameter. This model allows for a more detailed understanding of the specific solute-solvent interactions responsible for the observed solvatochromism.[19]

Experimental Protocols

The investigation of solvatochromism in pyridine-based dyes relies on standard spectroscopic techniques. The following section outlines the general experimental procedures.

Synthesis of Pyridine-Based Dyes

The synthesis of pyridine-based dyes typically involves well-established organic chemistry reactions. For example, arylazo pyridone dyes are often synthesized via a classical azo coupling reaction between a diazonium salt and a pyridone derivative.[12] Pyridinium N-phenolates (betaine dyes) are commonly prepared by the reaction of a pyrylium salt with an aminophenol.[2]

General Procedure for Arylazo Pyridone Dye Synthesis:

-

Diazotization: An aromatic amine is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt solution is then added dropwise to a solution of the pyridone coupling component dissolved in a suitable solvent (e.g., ethanol or pyridine) containing a base (e.g., sodium hydroxide or sodium acetate) to facilitate the coupling reaction.

-

Isolation and Purification: The resulting dye precipitates out of the solution and is collected by filtration. Purification is typically achieved by recrystallization from an appropriate solvent.

Spectroscopic Measurements

The core of a solvatochromism study involves recording the UV-Visible absorption and/or fluorescence emission spectra of the dye in a variety of solvents.

Materials and Equipment:

-

High-purity solvatochromic dye.

-

A range of spectroscopic grade solvents covering a wide spectrum of polarities.

-

UV-Visible spectrophotometer.

-

Fluorometer (for fluorescent dyes).

-

Quartz cuvettes (typically 1 cm path length).

Procedure:

-

Stock Solution Preparation: A concentrated stock solution of the dye is prepared in a suitable solvent in which it is highly soluble.

-

Sample Preparation: A small aliquot of the stock solution is added to a cuvette containing the solvent of interest to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). For fluorescence measurements, a more dilute solution is often used to avoid inner filter effects.

-

Spectral Acquisition: The absorption spectrum is recorded over the relevant wavelength range, and the wavelength of maximum absorbance (λmax) is determined. For fluorescent dyes, the excitation wavelength is set at or near the absorption maximum, and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).

-

Data Analysis: The obtained λmax or λem values are tabulated against solvent polarity parameters (e.g., dielectric constant, ET(30), Kamlet-Taft parameters) for further analysis using models like the Lippert-Mataga or Kamlet-Taft equations.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of solvatochromism in pyridine-based dyes.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. Structural insight into piezo-solvatochromism of Reichardt’s dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base‐Induced Apparent Inverted Solvatochromism in Pyridinium Phenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvatochromic and Computational Study of Some Cycloimmonium Ylids [mdpi.com]

- 6. Synthesis and Characterization of Newly Designed and Highly Solvatochromic Double Squaraine Dye for Sensitive and Selective Recognition towards Cu2+ [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Solvatochromic and application in dye-sensitized solar cells of sandwich-like Cd(ii) complexes: supramolecular architectures based on N1,N3-bis[(6-methoxypyridin-2-yl)methylene]benzene-1,3-diamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes [beilstein-journals.org]

- 11. Solvatochromism of novel donor–π–acceptor type pyridinium dyes in halogenated and non-halogenated solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanofluorochromism of (D–π–) 2 A-type azine-based fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02431D [pubs.rsc.org]

- 17. Determination of a solvent hydrogen-bond acidity scale by means of the solvatochromism of pyridinium-N-phenolate betaine dye 30 and PCM-TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Probing solvent–solvent and solute–solvent interactions in surfactant binary mixtures: solvatochromic parameters, preferential solvation, and quantum theory of atoms in molecules analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

Theoretical Frontiers of Dicyanovinylpyridine Derivatives: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Dicyanovinylpyridine derivatives have emerged as a compelling class of organic molecules, attracting significant attention for their versatile applications in medicinal chemistry and materials science. Their unique electronic structure, characterized by a pyridine ring acting as an electron acceptor and the dicyanovinyl group as a potent electron-withdrawing moiety, gives rise to a range of tunable properties. This technical guide provides an in-depth exploration of the theoretical studies underpinning these derivatives, offering a valuable resource for researchers engaged in their synthesis, characterization, and application.

Molecular Design and Electronic Properties: A Computational Perspective

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships of dicyanovinylpyridine derivatives. These computational approaches allow for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, guiding the rational design of novel compounds with tailored functionalities.

A key focus of theoretical investigations has been the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap (ΔE) between these frontier orbitals is a critical parameter that influences the molecule's reactivity, electronic absorption characteristics, and non-linear optical (NLO) properties.[1] Calculations have consistently shown that the introduction of various substituents on the pyridine ring can significantly alter the HOMO-LUMO gap.[1]

For instance, a study on novel bioactive pyridine derivatives highlighted the use of DFT with the B3LYP method and a 6-31G(d,p) basis set to optimize molecular structures and correlate global reactivity descriptors with biological activities.[2] Similarly, the electronic properties of certain pyridinyl phosphonates were investigated using the B3LYP/6-311++G(d,p) level of theory, with analysis of the molecular electrostatic potential (MEP) and natural bond orbitals (NBO) providing insights into electronic density distribution and intramolecular charge transfer.

Table 1: Calculated Electronic Properties of Representative Pyridine Derivatives

| Compound/Derivative Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Pyridinyl Phosphonate (Compound 4) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.605 | |

| 2-Aminopyridinium p-toluenesulphonate | DFT/B3LYP/6-31G(d) | - | - | - | [3] |

| 3-Cyano-2-oxa-pyridine Derivatives | - | - | - | - | [1] |

Note: Specific HOMO/LUMO energy values were not consistently reported across all abstracts; the energy gap is a more frequently cited descriptor.

Non-Linear Optical (NLO) Properties

The inherent donor-π-acceptor architecture of many dicyanovinylpyridine derivatives makes them promising candidates for NLO materials.[3] Theoretical calculations of static hyperpolarizability are crucial in predicting the NLO response of these molecules.[3] Computational studies have demonstrated that the crystalline environment can significantly enhance NLO behavior.[4] The third-order nonlinear susceptibility (χ³) is a key parameter of interest for applications in photonics and optoelectronics.[3][4]

Biological Activity and Structure-Activity Relationships (SAR)

The pyridine nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][5][6] Theoretical studies play a vital role in understanding the structure-activity relationships (SAR) of these compounds.[2]

Molecular docking simulations are frequently employed to predict the binding interactions of dicyanovinylpyridine derivatives with biological targets such as proteins and enzymes.[2][7] For example, docking studies have been used to investigate the potential of pyridine derivatives as EGFR and VEGFR-2 kinase inhibitors in the context of anticancer drug discovery.[7] The insights gained from these computational models are invaluable for optimizing lead compounds and designing new molecules with enhanced therapeutic efficacy.[8]

Table 2: Reported Biological Activities and IC50 Values for Selected Cyanopyridine Derivatives

| Compound/Derivative | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |

| 3-Cyano-2-oxa-pyridine 4a | Cytotoxicity | AMGM5 | 656.4 | [1] |

| 3-Cyano-2-oxa-pyridine 4c | Cytotoxicity | AMGM5 | 781.5 | [1] |

| 3-Cyano-2-oxa-pyridine 4e | Cytotoxicity | AMGM5 | 374.5 | [1] |

| 3-Cyano-2-oxa-pyridine 4a | Cytotoxicity | HeLa | 558.5 | [1] |

| 3-Cyano-2-oxa-pyridine 4b | Cytotoxicity | HeLa | 775.6 | [1] |

| 3-Cyano-2-oxa-pyridine 4e | Cytotoxicity | HeLa | 615.9 | [1] |

| Pyrano[3,2-c]pyridine 8a | Anticancer | - | 0.23 | [7] |

| Pyrano[3,2-c]pyridine 8b | Anticancer | - | 0.15 | [7] |

| Pyrano[3,2-c]pyridine 8a | EGFR Inhibition | - | 1.21 | [7] |

| Pyrano[3,2-c]pyridine 8a | VEGFR-2 Inhibition | - | 2.65 | [7] |

Experimental and Computational Protocols

The synthesis and theoretical analysis of dicyanovinylpyridine derivatives involve a range of standard and advanced methodologies.

Synthesis Protocols

A common synthetic route for 3-cyano-2-oxa-pyridine derivatives is a one-pot multicomponent reaction.[1] A typical procedure involves the reaction of a substituted acetophenone, ethyl cyanoacetate, and an aryl aldehyde in the presence of ammonium acetate.[1] The reaction mixture is heated, and the product is then isolated and purified.

Spectroscopic and Analytical Techniques

The characterization of newly synthesized dicyanovinylpyridine derivatives relies on a suite of spectroscopic and analytical methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[1][2]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.[1][2]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2]

-

UV-Visible (UV-Vis) Spectroscopy: Employed to study the electronic absorption properties of the derivatives.

Computational Methodology

DFT calculations are the cornerstone of theoretical studies on dicyanovinylpyridine derivatives. A typical computational workflow is as follows:

-

Geometry Optimization: The molecular geometry of the compound is optimized to find its most stable conformation. The B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) is commonly used.[2]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

-

Electronic Property Calculations: HOMO and LUMO energies, the HOMO-LUMO gap, and other electronic descriptors are calculated.[1]

-

Spectroscopic Simulations: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra.

-